

Independent Validation of Published Lobaplatin Efficacy Studies: A Comparative Guide

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This guide provides a comprehensive comparison of **Lobaplatin**'s performance with other therapeutic alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Lobaplatin**'s efficacy across various cancer types.

Data Presentation: Comparative Efficacy of Lobaplatin

The following tables summarize the quantitative data from key clinical trials investigating **Lobaplatin** as a monotherapy and in combination regimens.

Ovarian Cancer



Treatme nt Regime n	No. of Patients	Objectiv e Respon se Rate (ORR)	Disease Control Rate (DCR)	Median Progres sion- Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Toxicitie s	Citation
Lobaplati n Monother apy (relapsed)	21 (evaluabl e)	24% (4 CR, 1 PR)	-	-	8 months	Thrombo cytopenia (53%), Leucocyt openia (18%)	
Lobaplati n + Paclitaxel (platinum -sensitive recurrent)	12	50% (1 CR, 5 PR)	100%	7.0 months	21.7 months	Neutrope nia (100%), Thrombo cytopenia (41.7%), Anemia (33.3%)	

CR: Complete Response, PR: Partial Response

Small Cell Lung Cancer (SCLC)



Treatme nt Regime n	No. of Patients	Objectiv e Respon se Rate (ORR)	Disease Control Rate (DCR)	Median Progres sion- Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Toxicitie s	Citation
Lobaplati n Monother apy (pretreat ed)	17 (evaluabl e)	0%	11.8% (No Change)	-	-	Thrombo cytopenia (28%)	
Lobaplati n + Etoposid e (first- line, extensive -stage)	122	-	85.5%	5.1 months	10.6 months	Lower rates of nephroto xicity, nausea, and vomiting compare d to Cisplatin + Etoposid e	
Cisplatin + Etoposid e (first- line, extensive -stage)	112	-	86.7%	5.3 months	9.7 months	Higher rates of nephroto xicity, nausea, and vomiting compare d to Lobaplati n +	



Etoposid

е

Non-Small Cell Lung Cancer (NSCLC)

| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Time to Progression | Key Grade 3/4 Toxicities | Citation | | :--- | :--- | :--- | :--- | Lobaplatin Monotherapy | 33 (evaluable) | 3% (1 PR) | 57.5% (NC) | 8 to 28+ weeks | Thrombocytopenia (28.9%) | |

PR: Partial Response, NC: No Change

Metastatic Breast Cancer

Treatme nt Regime n	No. of Patients	Objectiv e Respon se Rate (ORR)	Disease Control Rate (DCR)	Median Time to Progres sion (TTP)	Median Overall Survival (OS)	Key Grade 3/4 Toxicitie s	Citation
Lobaplati n-based combinati on chemoth erapy	112	29.5% (2 CR, 31 PR)	75.9%	7.7 months	28.0 months	Neutrope nia (21.9%), Thrombo cytopenia (15.8%)	
Capecita bine + Lobaplati n (HER-2 negative)	38	31.58% (12 PR)	81.58%	8 months (1st line), 6 months (2nd/3rd + line)	-	Myelosup pression (31.58%) , Gastroint estinal reactions (10.53%)	

CR: Complete Response, PR: Partial Response



Esophageal Squamous Cell Carcinoma							
Treatme nt Regime n	No. of Patients	Objectiv e Respon se Rate (ORR)	Disease Control Rate (DCR)	Median Progres sion- Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Toxicitie s	Citation
Lobaplati n + Paclitaxel (first-line)	45	42.2% (1 CR, 18 PR)	84.4%	-	-	Leucope nia (17.8%)	
Albumin-bound Paclitaxel + Lobaplati n followed by concurre nt radioche motherap y	26	76.92% (after concurre nt RCT)	88.46% (after concurre nt RCT)	11.1 months	15.83 months	Radiation -induced esophagi tis (13.79%)	

CR: Complete Response, PR: Partial Response, RCT: Radiochemotherapy

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for independent validation and comparison.

Phase II Study of Lobaplatin in Relapsed Ovarian Cancer

• Patient Population: Patients with refractory or relapsed ovarian cancer.



- Treatment Protocol: **Lobaplatin** administered as an intravenous bolus every 4 weeks. The starting dose was 30 or 50 mg/m², dependent on creatinine clearance.
- Efficacy Evaluation: Tumor response was assessed according to standard oncology criteria.
- Pharmacokinetic Analysis: Total platinum in plasma and urine, and free platinum in plasma
 ultrafiltrate were measured by atomic absorption spectrometry. Lobaplatin in plasma
 ultrafiltrate was measured by high-performance liquid chromatography.
- Toxicity Assessment: Toxicity was graded according to World Health Organization (WHO)
 criteria.

Randomized Controlled Trial of Lobaplatin plus Etoposide in Extensive-Stage SCLC

- Patient Population: Previously untreated patients with extensive-stage SCLC.
- Treatment Protocol:
 - Lobaplatin + Etoposide (EL) arm: 30 mg/m² lobaplatin on day 1 and 100 mg/m² etoposide on days 1–3, for 21-day cycles.
 - Cisplatin + Etoposide (EP) arm: 80 mg/m² cisplatin on day 1 and 100 mg/m² etoposide on days 1–3, for 21-day cycles.
- Primary Endpoint: Progression-free survival (PFS).
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control
 rate (DCR), toxicity, and quality of life (QoL).
- Efficacy and Toxicity Evaluation: Standard oncology criteria were used to assess response and toxicity.

Retrospective Study of Lobaplatin in Metastatic Breast Cancer

Patient Population: Patients diagnosed with advanced breast cancer.



- Treatment Protocol: **Lobaplatin** in combination with another chemotherapeutic agent. Patients received at least two cycles of chemotherapy.
- Efficacy Evaluation: Therapeutic efficacy was evaluated after a minimum of two cycles.
- Statistical Analysis: Kaplan-Meier method was used for survival analysis (Time to Progression and Overall Survival).

Study of Lobaplatin with Paclitaxel in Esophageal Squamous Cell Carcinoma

- Patient Population: Patients with esophageal squamous cell carcinoma receiving first-line chemotherapy.
- Treatment Protocol: Combined **lobaplatin** with paclitaxel.
- Data Collection: Retrospective review of clinical data.
- Analysis: Overall response, treatment toxicities, and dysphagia relief were analyzed.

Mandatory Visualization Signaling Pathways and Experimental Workflows

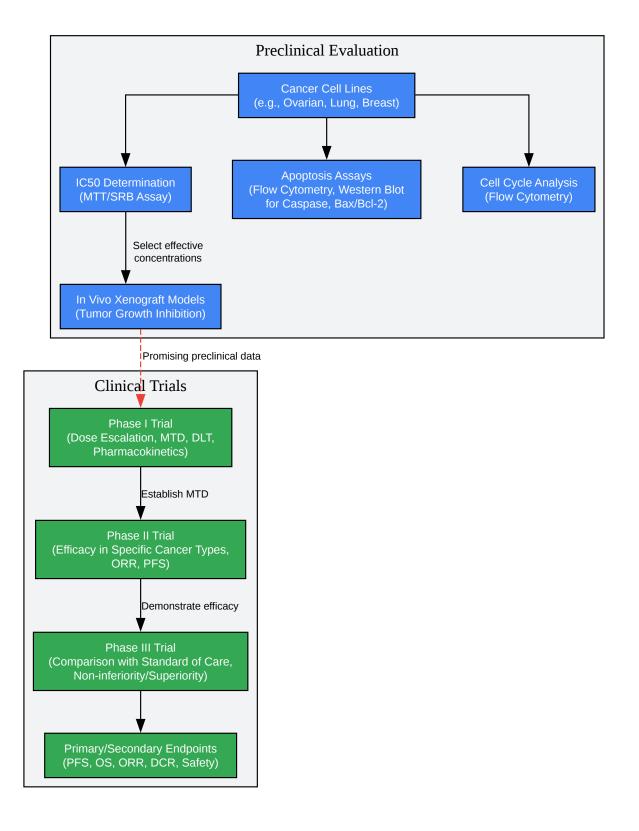
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows related to **Lobaplatin**.





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Caption: Lobaplatin's mechanism of action leading to apoptosis.





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Caption: A typical experimental workflow for **Lobaplatin** evaluation.

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